2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate typically involves the cycloaddition of nitrile oxides with olefins or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with olefins to form isoxazole derivatives . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), or can proceed under metal-free conditions using bases like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, often involves scalable and eco-friendly synthetic routes. Metal-free synthetic methods are preferred due to their lower cost, reduced toxicity, and minimal waste generation . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .
Scientific Research Applications
2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Pyrazole: Similar to isoxazole but contains two nitrogen atoms in the ring.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(5-methylcyclohexa-1,5-dien-1-yl)ethyl 1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-10-3-2-4-11(7-10)5-6-16-13(15)12-8-14-17-9-12/h4,7-9H,2-3,5-6H2,1H3 |
InChI Key |
FXKCDMOZNCTBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CCC1)CCOC(=O)C2=CON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.